molecular formula C14H17NO3 B13485488 Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Cat. No.: B13485488
M. Wt: 247.29 g/mol
InChI Key: XCPOUYVTBGDXLZ-UHFFFAOYSA-N
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Description

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 3-oxocyclobutyl group through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl (2-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The molecular pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[2-(3-oxocyclobutyl)ethyl]carbamate

InChI

InChI=1S/C14H17NO3/c16-13-8-12(9-13)6-7-15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)

InChI Key

XCPOUYVTBGDXLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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